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molecular formula C11H12O3 B3340126 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 25435-10-3

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B3340126
M. Wt: 192.21 g/mol
InChI Key: WFOLEQGOHRSJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403601B1

Procedure details

A mixture of 3-hydroxy-2-naphthalenecarboxylic acid (15.0 g, 0.08 moles), 10% Pd/C (4.46 g) and acetic acid (190 mL) was hydrogenated at 60° C. and 50 psi for 7 h. The cooled reaction mixture was filtered through diatomaceous earth and washed with ethanol (4×25 mL). The yellow filtrate was concentrated in vacuo to afford 13.82 g (91%) of a purple solid. 1H NMR (CDCl3) δ 7.61 (s, 1H), 6.71 (s, 1H), 2.74 (d, 4H), 1,78 (s, 4H). MS m/z 191 (M−H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
4.46 g
Type
catalyst
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2>[Pd].C(O)(=O)C>[OH:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
4.46 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 60° C.
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with ethanol (4×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The yellow filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC=1C(=CC=2CCCCC2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.82 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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